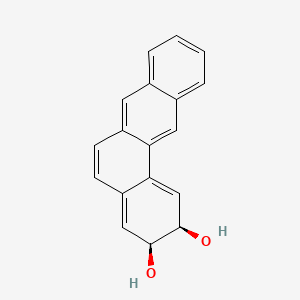
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound with a complex structure consisting of fused benzene rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- typically involves the cyclization of appropriate precursors. One common method is the cyclization of lactone derivatives followed by sequential modifications . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps understand the biological effects of PAHs, including their interactions with enzymes and DNA.
Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Although not widely used industrially, it serves as a reference compound in environmental studies to monitor PAH pollution.
作用機序
The mechanism of action of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- involves its interaction with biological molecules. It can be metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols . These metabolites can bind to DNA and proteins, potentially causing mutations and other biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with similar structure but without the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar structure but different biological properties.
Chrysene: A PAH with four fused benzene rings, similar to Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-.
Uniqueness
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is unique due to the presence of hydroxyl groups and its specific dihydro configuration. These structural features influence its chemical reactivity and biological interactions, distinguishing it from other PAHs.
特性
CAS番号 |
58409-56-6 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(2R,3S)-2,3-dihydrobenzo[a]anthracene-2,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-9-14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)16(14)10-18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChIキー |
SXKUZXRQYVNQKT-ZWKOTPCHSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C[C@@H]([C@@H](C=C43)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC(C(C=C43)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
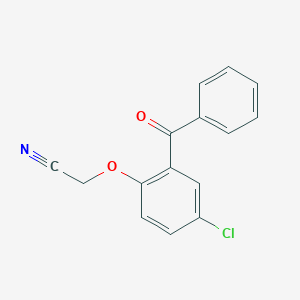
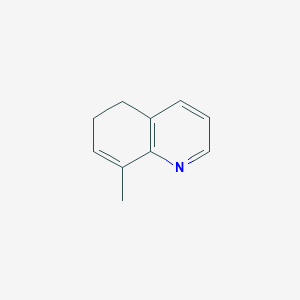
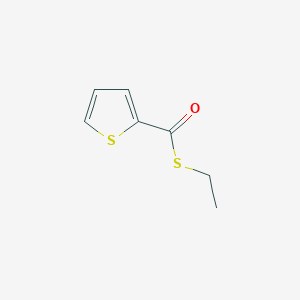
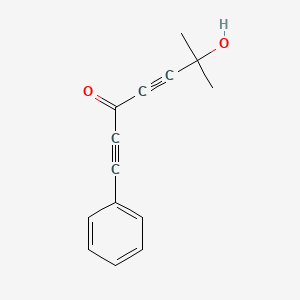
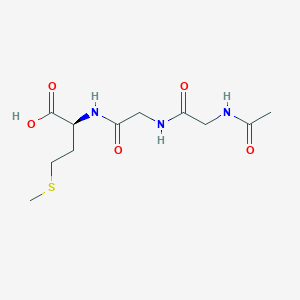
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
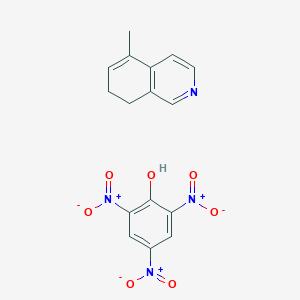
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
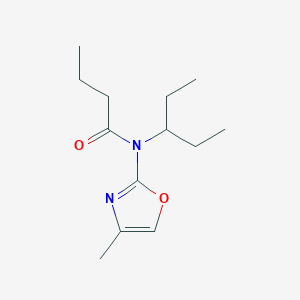
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
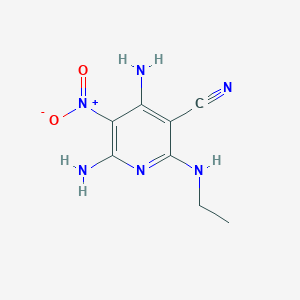
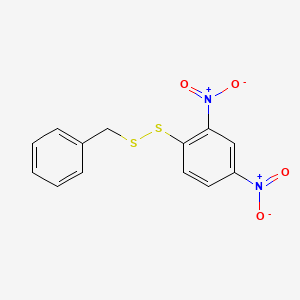
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
